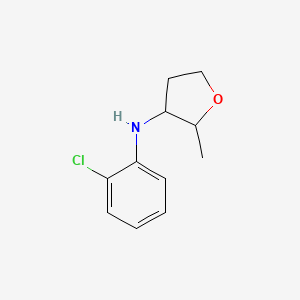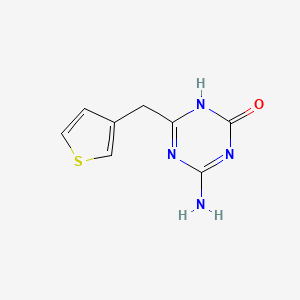![molecular formula C8H14BrN B13207445 4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane is a chemical compound that belongs to the class of bicyclic amines. It is derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known organocatalyst. This compound is characterized by the presence of a bromomethyl group attached to the bicyclic structure, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane with dibromomethane in the presence of a solvent such as acetone . The reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency.
Analyse Chemischer Reaktionen
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Transalkylation: The compound can undergo transalkylation reactions, where the bromomethyl group is exchanged with other alkyl groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-azabicyclo[2.2.2]octane primarily involves its reactivity as a nucleophile and a base. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure of the compound allows for unique interactions with molecular targets, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)-1-azabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, which is widely used as an organocatalyst in various organic reactions.
Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate: A similar compound with a carboxylate group, used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific reactivity due to the bromomethyl group, which allows for a wide range of chemical transformations.
Eigenschaften
Molekularformel |
C8H14BrN |
|---|---|
Molekulargewicht |
204.11 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14BrN/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7H2 |
InChI-Schlüssel |
AGHAKYNIROQVJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
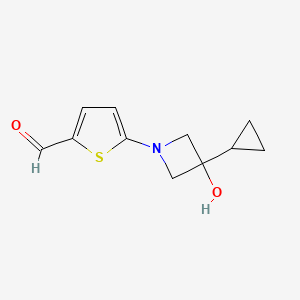
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
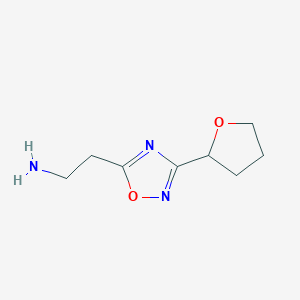
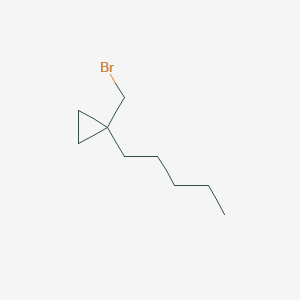

![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)
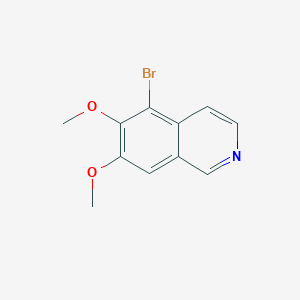
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
